(r)-1-(4-Fluorobenzyl)-3-methylpiperazine
Overview
Description
4-Fluorobenzylamine, a compound with a similar structure, is used in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands . It’s an important building block for the synthesis of fluorinated compounds .
Synthesis Analysis
The solution of 4-[18 F]fluorobenzylazide was used immediately after synthesis and quality analysis . The reagents involved in the process were mixed sequentially with essential mixing on a vortex after adding each reagent .Molecular Structure Analysis
Mono-fluorinated compounds can be analyzed using 19F-centered NMR analysis . This method uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .Chemical Reactions Analysis
The introduction of a new substituent is strongly affected by the directing effects of other substituents in the synthesis of substituted aromatic rings .Physical and Chemical Properties Analysis
Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .Scientific Research Applications
1. Radiopharmaceutical Synthesis
(R)-1-(4-Fluorobenzyl)-3-methylpiperazine derivatives have been studied for their potential in synthesizing radiopharmaceuticals. Mäding et al. (2006) describe the synthesis of a nonpeptide CCR1 antagonist using a derivative of this compound, showcasing its application in developing targeted radiopharmaceuticals for imaging and therapeutic purposes (Mäding et al., 2006).
2. Drug Discovery
Kim et al. (2008) discuss the discovery of potent dipeptidyl peptidase IV inhibitors, where derivatives of this compound played a crucial role. This highlights its importance in the development of new pharmaceuticals, particularly for diabetes treatment (Kim et al., 2008).
3. Neuropharmacological Research
The compound's derivatives have been explored in neuropharmacological contexts. For instance, research on new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which include 4-fluorobenzyl components similar to this compound, has shown potential applications in adenosine receptor research, crucial for understanding various neurological processes (Betti et al., 1999).
4. Materials Science
In materials science, Choyke et al. (2009) have demonstrated the use of enantiomorphically pure sources of R-2-methylpiperazine, a related compound, in the synthesis of noncentrosymmetric polar gallium fluorophosphates. This research contributes to the development of novel materials with potential applications in electronics and photonics (Choyke et al., 2009).
5. Analytical Chemistry
In analytical chemistry, derivatives of this compound have been employed as reagents. For example, Jin et al. (2020) used a derivative for the ultrasensitive detection of amine enantiomers in liquid chromatography-mass spectrometry, illustrating its utility in advanced analytical techniques (Jin et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The development of inhibitors of tyrosinase (TYR) as a therapeutic strategy for the treatment of hyperpigmentation disorders in humans is a future direction . The use of aptamers to enhance specificity in imaging tumor cells bearing the epidermal growth factor receptor (EGFR) is another potential future direction .
Properties
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPCQHHNIFPQW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469246 | |
Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422270-29-9 | |
Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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